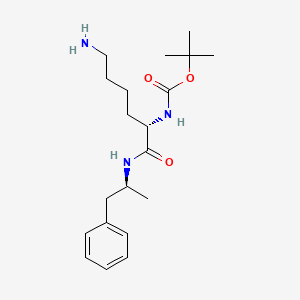

(Boc-Lys(H)-D-amphetamine)

Description

Structure

3D Structure

Properties

CAS No. |

849605-16-9 |

|---|---|

Molecular Formula |

C20H33N3O3 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-6-amino-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |

InChI |

InChI=1S/C20H33N3O3/c1-15(14-16-10-6-5-7-11-16)22-18(24)17(12-8-9-13-21)23-19(25)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,24)(H,23,25)/t15-,17-/m0/s1 |

InChI Key |

XMMSFZGPDBUFKD-RDJZCZTQSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Foundational Synthetic Pathways

The construction of (Boc-Lys(H)-D-amphetamine) hinges on established principles of peptide chemistry, primarily involving the formation of a stable amide bond between the carboxyl group of a suitably protected lysine (B10760008) derivative and the primary amine of D-amphetamine.

Amide Bond Formation Strategies for Lysine-Amphetamine Conjugates

The creation of the amide linkage between lysine and amphetamine is a critical step in the synthesis of the target compound. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid of the protected lysine, facilitating nucleophilic attack by the amine group of D-amphetamine. A person of ordinary skill in the art would recognize that an amide linkage is a straightforward way to conjugate L-lysine to dextroamphetamine, given the presence of a primary amine on the drug and a carboxylic acid on the amino acid. haugpartners.com

Commonly employed coupling agents in peptide synthesis include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) or uronium salts. The reaction of a Boc-protected lysine derivative with D-amphetamine in the presence of a coupling agent and a suitable base, such as N-methylmorpholine or diisopropylethylamine (DIPEA), in an inert solvent like 1,4-dioxane, is a standard approach. google.com For instance, the synthesis of the related compound lisdexamfetamine (B1249270) involves reacting Boc-Lys-(Boc)-hydroxysuccinimido ester with D-amphetamine. google.com Another approach involves the use of alkylphosphonic acid anhydrides as coupling agents, which are noted for being non-toxic and easy to process. googleapis.com

An alternative and widely used strategy is the activation of the lysine's carboxyl group as an active ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated ester, Boc-Lys(Boc)-OSu, can then react cleanly with D-amphetamine to form the desired amide bond. google.com

Application of Protecting Groups in Peptide Coupling Reactions

Protecting groups are fundamental to the successful synthesis of peptide-drug conjugates like (Boc-Lys(H)-D-amphetamine), preventing unwanted side reactions at reactive functional groups. ontosight.ai Lysine possesses two amino groups, the α-amino group and the ε-amino group in its side chain, both of which are nucleophilic and can participate in undesired reactions during peptide coupling. openaccesspub.org

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). ontosight.aiopenaccesspub.org In the context of synthesizing (Boc-Lys(H)-D-amphetamine), the α-amino group of lysine is protected with a Boc group. This ensures that only the carboxyl group of lysine reacts with the amphetamine amine.

For the ε-amino group of lysine, various protecting groups can be employed depending on the synthetic strategy. Common choices include the benzyloxycarbonyl (Z) group, which can be removed by catalytic hydrogenation, or another Boc group. fiveable.mecreative-peptides.com The choice of protecting group for the ε-amino group is crucial and dictates the deprotection strategy needed to yield the final compound with a free ε-amino group. In the Fmoc strategy, the Boc group is often used to protect the ε-amino group of lysine due to its stability in basic conditions. creative-peptides.com

Precursor Synthesis and Intermediate Generation

The successful synthesis of (Boc-Lys(H)-D-amphetamine) relies on the efficient preparation of key precursors and intermediates.

Preparation of Boc-Lys(Boc)-OSu and Analogous Activated Esters

The activated ester, Nα,Nε-bis(Boc)-L-lysine-N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu), is a key intermediate for coupling lysine to amphetamine. google.com Its synthesis involves the reaction of Nα,Nε-bis(Boc)-L-lysine (Boc-Lys(Boc)-OH) with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent like DCC or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) in an anhydrous solvent such as acetonitrile (B52724).

A representative procedure involves suspending Boc-Lys(Boc)-OH and NHS in anhydrous acetonitrile, followed by the dropwise addition of Bop-Cl at 0°C under a nitrogen atmosphere. The reaction is then stirred at room temperature to completion. The product can be isolated by precipitation and recrystallization.

| Reagent | Molar Equivalent |

| Boc-Lys(Boc)-OH | 1.0 |

| N-hydroxysuccinimide (NHS) | 1.1 |

| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (Bop-Cl) | 1.05 |

Table 1: Stoichiometry for a typical Boc-Lys(Boc)-OSu synthesis.

Synthesis of Boc-Lys(Boc)-OH

The precursor Nα,Nε-bis(Boc)-L-lysine (Boc-Lys(Boc)-OH) is prepared from L-lysine. rsc.org A common method involves the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. rsc.org

In a typical synthesis, L-lysine hydrochloride is dissolved in water with sodium bicarbonate and cooled in an ice bath. A solution of (Boc)₂O in dioxane is then added dropwise. After stirring, the reaction mixture is worked up to isolate the di-Boc protected lysine. rsc.org

| Starting Material / Reagent | Molar Ratio |

| L-Lysine Hydrochloride | 1 |

| Sodium Bicarbonate | 10 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 3 |

Table 2: Molar ratios for the synthesis of Boc-Lys(Boc)-OH.

Convergent and Divergent Synthetic Approaches

The synthesis of (Boc-Lys(H)-D-amphetamine) can be approached through both convergent and divergent strategies.

Stereochemical Control and Purity in Synthesis

A critical aspect in the synthesis of amphetamine derivatives is the preservation of the stereochemistry at the amine center, which is susceptible to racemization. google.comgoogle.com

Preservation of D-Amphetamine Stereochemistry

The synthesis of acylated amphetamine derivatives necessitates methods that suppress racemization of the stereodefined amine center of D-amphetamine. google.comgoogle.com The use of certain coupling agents, such as alkyl phosphonic acid anhydrides, has been shown to result in almost quantitative conversion of amphetamines to their coupled products with no detectable racemization. google.comgoogle.comjustia.com Specifically, the application of propylphosphonic anhydride (B1165640) (T3P®) in the coupling reaction leads to high yields and purities with minimal loss of enantiomeric excess (ee), typically less than 1.0%, and often as low as ≤ 0.2%. google.comgoogle.com

Strategies to Mitigate Racemization during Coupling

Racemization at the α-carbon of the amino acid during peptide bond formation is a significant concern, particularly when using protected amino acids like Boc-Lys(H)-OH. nih.gov The choice of coupling reagent plays a crucial role in minimizing this side reaction. nih.gov While traditional coupling agents like carbodiimides (e.g., DCC, EDC) can be effective, they may require the use of additives to suppress racemization. jpt.com

The activation of the carboxylic acid group of the protected amino acid creates a species that can be susceptible to racemization. nih.gov The extent of this epimerization is dependent on the specific coupling reagent used. nih.gov For instance, the use of phosphonium or uronium salt-based reagents is often preferred for challenging couplings where racemization is a significant risk. jpt.com Additionally, newer additives like Oxyma-B have demonstrated superior performance in controlling optical purity during peptide synthesis compared to classic benzotriazole-based additives. researchgate.net

Optimization of Synthetic Conditions and Reagent Selection

The successful synthesis of (Boc-Lys(H)-D-amphetamine) hinges on the careful selection of coupling agents, solvents, and bases to maximize yield and purity.

Exploration of Coupling Agents (e.g., DCC, T3P)

The direct formation of an amide bond between a carboxylic acid and an amine is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.orgorgoreview.comchemistrysteps.com Coupling agents are therefore employed to activate the carboxylic acid. libretexts.orgorgoreview.com

DCC (N,N'-dicyclohexylcarbodiimide) is a widely used coupling agent in peptide synthesis. libretexts.orgorgoreview.comenamine.net It activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.orgorgoreview.com However, the use of DCC can sometimes lead to the formation of N-acylurea byproducts and may require additives to suppress racemization. jpt.com

T3P (Propylphosphonic anhydride) has emerged as a highly effective coupling agent for the synthesis of amphetamine derivatives, offering high yields, excellent purity, and minimal racemization. google.comgoogle.comgoogle.comjustia.com It is considered a non-toxic and easily processable reagent. google.com T3P facilitates almost quantitative conversion with yields often exceeding 95% and purities greater than 99%. google.comgoogle.com The reaction with T3P is highly selective, which contributes to the high purity of the final product. google.comgoogle.com

Table 1: Comparison of Coupling Agents in Amide Synthesis

| Coupling Agent | Advantages | Disadvantages |

|---|---|---|

| DCC | Widely used, effective. libretexts.orgorgoreview.comenamine.net | Can lead to racemization, requires additives to suppress side reactions. jpt.com |

| T3P | High yields (>95%), high purity (>99%), minimal racemization (<0.5% ee loss), non-toxic. google.comgoogle.com | May be more expensive than traditional agents. newdrugapprovals.org |

Advanced Analytical Characterization and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of (Boc-Lys(H)-D-amphetamine), enabling the separation and quantification of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of the synthesis of (Boc-Lys(H)-D-amphetamine) and for assessing the purity of the final product. google.comgoogle.com The synthesis of related compounds, such as lisdexamfetamine (B1249270), often involves coupling a Boc-protected lysine (B10760008) derivative with D-amphetamine. google.com HPLC can be used to track the disappearance of starting materials and the formation of the desired product in real-time. google.com

For purity assessment, a certificate of analysis for (Boc-Lys(H)-D-amphetamine) indicates an HPLC purity of 98.92% at 200 nm. lgcstandards.com In the context of similar compounds, HPLC methods have been developed to separate and quantify a range of process-related impurities and degradation products. researchgate.netresearchgate.net For instance, in the synthesis of lisdexamfetamine, impurities such as Lys-Lys-d-amphetamine and Boc-Lys-d-amphetamine can be identified and quantified using HPLC. google.comgoogleapis.comgoogleapis.com A typical HPLC method for a related compound utilized a C18 column with a gradient of acetonitrile (B52724) and an aqueous acid solution, demonstrating the ability to separate multiple impurities. researchgate.net

Table 1: HPLC Purity Data for (Boc-Lys(H)-D-amphetamine) and Related Compounds

| Compound | Purity (%) | Detection Wavelength (nm) | Reference |

| (Boc-Lys(H)-D-amphetamine) | 98.92 | 200 | lgcstandards.com |

| Lisdexamfetamine Dimesylate | 99.61 | Not Specified | google.comnewdrugapprovals.org |

| Lisdexamfetamine Dimesylate (purified) | 99.90 | Not Specified | newdrugapprovals.org |

Gas Chromatography (GC) for Volatile Components and Derivatives

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile components and derivatives that may be present as impurities. While direct analysis of (Boc-Lys(H)-D-amphetamine) by GC is not typical due to its low volatility, the technique is highly relevant for detecting potential starting materials or side products, such as amphetamine itself. GC-MS is a common method for the chiral determination of amphetamine and methamphetamine, often involving derivatization to increase volatility and improve separation. google.com

Impurities in illicit methamphetamine samples, which can include amphetamine, have been extensively profiled using GC-MS. nih.gov These studies identify various synthesis byproducts and starting materials, providing a framework for potential volatile impurities that could be monitored in the synthesis of (Boc-Lys(H)-D-amphetamine). nih.govunodc.org

Chiral Chromatography for Enantiomeric Purity Assessment of Amphetamine Moiety

The biological activity of amphetamine is highly dependent on its stereochemistry, with the d-enantiomer being significantly more potent than the l-enantiomer. sigmaaldrich.com Therefore, confirming the enantiomeric purity of the D-amphetamine moiety in (Boc-Lys(H)-D-amphetamine) is critical. Chiral chromatography, particularly chiral HPLC, is the primary method for separating and quantifying the enantiomers of amphetamine and related compounds. sigmaaldrich.comnih.gov

Various chiral stationary phases (CSPs) are employed for this purpose, with vancomycin-based columns being particularly effective. google.comsigmaaldrich.com These methods can achieve baseline resolution of d- and l-amphetamine, allowing for accurate determination of enantiomeric excess. sigmaaldrich.comsciex.com Chiral separation can also be achieved by derivatizing the amphetamine enantiomers with a chiral derivatizing reagent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), followed by analysis on a standard GC or LC column. nih.govnih.gov

Table 2: Chiral HPLC Conditions for Amphetamine Enantiomer Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Astec CHIROBIOTIC V2 | Methanol:Water with Acetic Acid and Ammonium Hydroxide | Not Specified | LC/MS | sigmaaldrich.com |

| Supelco Astec Chirobiotic® V2 | 99.89:0.1:0.01 Methanol:Acetic Acid:Ammonium Hydroxide (v/v/v) | 0.5 | Mass Analyzer | google.com |

| Phenomenex® Kinetex® 2.6 μm C18 (with derivatization) | Methanol:Water (60:40) | Not Specified | LC-MS/MS | nih.gov |

Spectroscopic and Spectrometric Structural Elucidation

Spectroscopic and spectrometric techniques are essential for the definitive structural confirmation of (Boc-Lys(H)-D-amphetamine) and the identification of any unknown impurities.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For (Boc-Lys(H)-D-amphetamine), the expected molecular weight is 363.49 g/mol . lgcstandards.comnih.gov A certificate of analysis confirms that the mass spectrum conforms to the expected structure. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) offers a more precise mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound and its impurities. researchgate.net This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. In the analysis of related compounds, HRMS has been used to characterize unknown impurities. researchgate.netresearchgate.net

Table 3: Mass Spectrometry Data for (Boc-Lys(H)-D-amphetamine)

| Technique | Result | Expected Value | Reference |

| MS | Conforms to Structure | 363.49 g/mol | lgcstandards.com |

| Molecular Formula | C₂₀H₃₃N₃O₃ | C₂₀H₃₃N₃O₃ | lgcstandards.comnih.gov |

| Exact Mass | 363.25219192 Da | 363.25219192 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of a molecule. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity and stereochemistry of (Boc-Lys(H)-D-amphetamine).

A certificate of analysis for (Boc-Lys(H)-D-amphetamine) confirms that the NMR spectrum is consistent with its structure. lgcstandards.com For the structurally related compound Boc-Lys(Boc)-d-amphetamine, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the Boc protecting groups, the lysine side chain, and the amphetamine moiety. google.comgoogle.com Specifically, the signals for the methyl protons of the Boc groups appear around 1.37 ppm, while the methyl protons of the amphetamine moiety are observed as a doublet around 1.04 ppm. google.comgoogle.com The aromatic protons of the phenyl group in the amphetamine moiety would be expected in the range of 7.1-7.4 ppm. googleapis.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in verifying the chemical structure of (Boc-Lys(H)-D-amphetamine) by identifying its characteristic functional groups. The IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. For (Boc-Lys(H)-D-amphetamine), key functional groups include the carbamate (B1207046), amide, and aromatic ring.

The presence of the Boc (tert-butoxycarbonyl) protecting group is confirmed by strong absorption bands characteristic of the carbamate functional group. These typically include a C=O stretching vibration around 1680-1720 cm⁻¹ and N-H bending vibrations. The amide linkage, formed between the lysine and amphetamine moieties, exhibits a characteristic C=O stretching band (Amide I band) and an N-H bending band (Amide II band). Furthermore, the aromatic ring of the amphetamine portion of the molecule will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for (Boc-Lys(H)-D-amphetamine)

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Carbamate (Boc) | C=O Stretch | 1680 - 1720 |

| Carbamate (Boc) | N-H Bend | 1510 - 1540 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1550 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkane | C-H Stretch | 2850 - 2960 |

Identification and Synthesis of Process-Related Impurities

The synthesis of complex molecules like (Boc-Lys(H)-D-amphetamine) can lead to the formation of various process-related impurities. The identification, characterization, and control of these impurities are critical for the safety and efficacy of the final drug product.

Characterization of Lysine-Amphetamine Regio-isomers and Related Byproducts

During the synthesis of lisdexamfetamine, of which (Boc-Lys(H)-D-amphetamine) is a protected intermediate, several process-related impurities can be formed. google.comresearchgate.net These impurities can arise from various side reactions, including the formation of regio-isomers and other byproducts. researchgate.net

Regio-isomers are molecules that have the same molecular formula but differ in the connectivity of their atoms. In the context of lysine-amphetamine synthesis, regio-isomers can form due to the two primary amino groups of lysine (α- and ε-amino groups). While the desired product involves the coupling of amphetamine to the α-amino group of lysine, a potential side reaction is the coupling to the ε-amino group, leading to the formation of a regio-isomer.

Studies have identified several impurities in the synthesis of lisdexamfetamine, including H-Lys-ε-Lys-d-amphetamine and its regio-isomer H-Lys-α-Lys-d-amphetamine. researchgate.netbenthamdirect.comcolab.ws These di-lysine impurities are formed when a second lysine molecule reacts with the initial lysine-amphetamine conjugate. researchgate.net Other identified impurities include those resulting from incomplete reactions or the presence of reactive starting materials. dntb.gov.ua For instance, if both amino groups of lysine are not properly protected during the coupling with amphetamine, it can lead to the formation of di-amphetamine derivatives or oligomeric species. The characterization of these impurities is typically achieved using a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), along with Nuclear Magnetic Resonance (NMR) and IR spectroscopy. researchgate.netdntb.gov.uamdpi.comresearchgate.net

Table 2: Common Process-Related Impurities in Lysine-Amphetamine Synthesis

| Impurity Name | Description |

| H-Lys-ε-Lys-d-amphetamine | A di-lysine impurity where a second lysine is attached to the ε-amino group of the first lysine. researchgate.netbenthamdirect.comcolab.ws |

| H-Lys-α-Lys-d-amphetamine | The regio-isomer of the di-lysine impurity, with the second lysine attached to the α-amino group. researchgate.netbenthamdirect.comcolab.ws |

| (2S)-2,6-di-(lysyl)-amino-N-[(1S)-1-methyl-2-phenyl ethyl]hexanamide | A di-lysine impurity. dntb.gov.uamdpi.com |

| (2S)-2,6-diamino-N-[(1S)-1-methyl-2-(2-hydroxyphenyl)ethyl] hexanamide | An impurity with a hydroxylated phenyl group. dntb.gov.uamdpi.com |

Development of Analytical Standards for Impurity Control

To ensure the quality and consistency of the final pharmaceutical product, it is essential to control the levels of process-related impurities. benthamdirect.comcolab.wsmdpi.comresearchgate.netusp.org This requires the development of well-characterized analytical standards for each identified impurity. benthamdirect.comcolab.wsmdpi.comresearchgate.netusp.org

The synthesis of these impurity standards is a critical first step. benthamdirect.comcolab.ws For example, the synthesis of H-Lys-ε-Lys-d-amphetamine and H-Lys-α-Lys-d-amphetamine has been reported to provide reference materials for analytical method development and validation. researchgate.netbenthamdirect.comcolab.ws These standards are then used to develop and validate analytical methods, typically HPLC-based, for the routine monitoring of impurity levels in production batches. mdpi.comresearchgate.netusp.org

The development of these analytical methods involves optimizing parameters such as the column type, mobile phase composition, and detection wavelength to achieve adequate separation and quantification of all impurities from the main compound. mdpi.comresearchgate.netusp.org The validation of these methods, following guidelines from regulatory bodies like the International Council for Harmonisation (ICH), ensures that they are accurate, precise, specific, and robust for their intended purpose. ijsra.netnih.gov The availability of these analytical standards and validated methods is crucial for setting appropriate specifications for the final drug substance and for ensuring that each batch meets the required purity criteria. benthamdirect.commdpi.comresearchgate.netusp.org

Enzymatic and Biochemical Transformation Studies Non Human and Mechanistic

Investigation of Prodrug Activation Mechanisms (General Principles)

The fundamental principle behind a lysine-amphetamine conjugate like lisdexamfetamine (B1249270) is its function as a prodrug. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.govdovepress.com In the case of lisdexamfetamine, the covalent peptide bond linking L-lysine to d-amphetamine renders the molecule inactive. nih.gov The activation mechanism relies on the enzymatic hydrolysis of this bond to release the pharmacologically active d-amphetamine and the naturally occurring amino acid L-lysine. nih.govresearchgate.netbiomolther.org

This prodrug strategy offers several key advantages. By linking the active drug to an amino acid, the resulting molecule can utilize endogenous transport and enzyme systems for its absorption and activation. nih.govnih.gov This design leads to a controlled and sustained release of the active moiety. The rate-limiting step becomes the enzymatic conversion rather than dissolution or absorption, which can contribute to a more consistent pharmacokinetic profile with lower inter- and intra-patient variability. nih.govnih.gov Furthermore, this mechanism of activation, which occurs primarily in the bloodstream after absorption, bypasses first-pass hepatic metabolism by cytochrome P450 enzymes, a common pathway for many drugs. nih.gov

In Vitro and Preclinical Enzymatic Hydrolysis of Lysine-Amphetamine Conjugates

Extensive in vitro research has demonstrated that the primary site for the enzymatic hydrolysis of lisdexamfetamine (LDX) is the blood, specifically within red blood cells (RBCs). researchgate.netnih.govnih.gov Studies have shown that the conversion of LDX to d-amphetamine occurs robustly in human whole blood. nih.gov When blood components were separated, the metabolic activity was localized to the RBC fraction, with negligible activity observed in plasma, platelets, peripheral blood mononuclear cells (PBMCs), or polymorphonuclear leukocytes (PMNs). dovepress.comnih.gov

Further investigations revealed that the hydrolytic activity resides within the cytosol of the red blood cells, not in the cell membrane fraction. nih.govnih.gov The lysis of red blood cells did not impede the rate of hydrolysis, indicating the responsible enzymes are located in the cell's interior fluid. dovepress.com The rate of conversion is dependent on the hematocrit level; however, substantial hydrolysis still occurs even when the RBC concentration is as low as 10% of the normal hematocrit. dovepress.comnih.gov This suggests a high-capacity system for metabolism within the RBCs. nih.gov Notably, in vitro studies have also shown that the biotransformation of LDX is unaffected in blood from donors with sickle cell disease, indicating the process is robust and not impacted by this specific RBC pathology. nih.gov

Despite the strong evidence pointing to an aminopeptidase (B13392206), the specific enzyme has not yet been definitively identified. nih.govnih.gov Aminopeptidase B, a cytosolic enzyme in RBCs with a known preference for lysine (B10760008) substrates, was considered a likely candidate. nih.gov However, subsequent experiments using purified recombinant human aminopeptidase B failed to show any conversion of LDX to d-amphetamine, suggesting it is not the enzyme responsible. nih.gov Other enzymes, such as dipeptidyl peptidase IV, cathepsin G, and elastase, have also been ruled out as they showed no ability to hydrolyze LDX in vitro. nih.gov The kinetics of the conversion reflect a gradual, rate-limiting process that results in a delayed time to reach maximum plasma concentration (Tmax) for d-amphetamine compared to when d-amphetamine is administered directly. google.com

To pinpoint the location of metabolic conversion, the stability of lisdexamfetamine (LDX) was assessed across various human and rat tissue homogenates. The results consistently show that significant hydrolysis occurs primarily in whole blood. researchgate.netnih.gov

In studies with human tissues, LDX was rapidly metabolized in whole blood, with slower metabolism observed in kidney and liver homogenates. nih.gov In rat tissues, metabolism was noted in whole blood and liver homogenates. researchgate.netnih.gov However, the slow hydrolysis observed in liver and kidney homogenates is believed to be an artifact caused by residual blood within these highly vascularized tissues rather than by enzymes native to the liver or kidney parenchyma. researchgate.netnih.gov This is supported by findings that LDX is stable in human plasma and shows no significant degradation in homogenates of the human intestine or pancreas. dovepress.comnih.gov These findings reinforce the central role of red blood cells in the activation of the prodrug. nih.gov

| Tissue/Fluid | Metabolic Activity | Conclusion |

|---|---|---|

| Whole Blood | Robust Metabolism | Primary site of conversion to d-amphetamine. nih.gov |

| Red Blood Cells (RBCs) | Metabolism Occurs | Confirmed as the specific blood component responsible for hydrolysis. nih.gov |

| Plasma | Stable (No Metabolism) | Enzymes are not present in plasma. nih.gov |

| Kidney Homogenate | Slow Metabolism | Activity likely due to residual blood in the tissue. researchgate.netnih.gov |

| Liver Homogenate | Slow Metabolism | Activity likely due to residual blood in the tissue. researchgate.netnih.gov |

| Intestinal Homogenate | Stable (No Metabolism) | No significant enzymatic conversion occurs in the intestine. dovepress.com |

Carrier-Mediated Transport Mechanisms

After oral administration, the intact lysine-amphetamine prodrug is absorbed from the gastrointestinal tract. nih.gov The physicochemical properties of the molecule, such as high water solubility and low lipophilicity, predict poor passive diffusion across biological membranes. researchgate.net Instead, evidence points to an active, carrier-mediated transport process. researchgate.netnih.gov

The primary transporter implicated in the intestinal absorption of lisdexamfetamine (LDX) is the high-capacity Peptide Transporter 1 (PEPT1). nih.govnih.govdovepress.com PEPT1 is highly expressed in the small intestine, and its involvement is consistent with the observation that LDX is absorbed from the duodenum, jejunum, and ileum, but not from the colon, where PEPT1 expression is low. researchgate.netnih.gov

Studies using Caco-2 cells, a human intestinal cell line that endogenously expresses PEPT1, demonstrated that LDX is transported across the cell monolayer. researchgate.netdovepress.com The transport of LDX was significantly reduced by about 50% in the presence of glycylsarcosine (B1347041) (Gly-Sar), a known competitive inhibitor of PEPT1, which strongly suggests that LDX is a substrate for this transporter. researchgate.netdovepress.com Further confirmation came from studies using Chinese hamster ovary (CHO) cells engineered to express human PEPT1. researchgate.netdovepress.com These cells showed a clear affinity for LDX, with an estimated IC50 value of approximately 4 mM for PEPT1 uptake inhibition. dovepress.com This PEPT1-mediated transport allows for the efficient and rapid uptake of the intact prodrug from the gut into the bloodstream, where it then becomes available for enzymatic conversion by red blood cells. nih.govnih.gov

| Experimental Model | Finding | Reference |

|---|---|---|

| Rat Intestinal Perfusion | Absorption from small intestine (duodenum, jejunum, ileum) but not colon. | researchgate.net |

| Caco-2 Cells | LDX transport apparent permeability (Papp) was ~0.67 x 10-6 cm/s. | dovepress.com |

| Caco-2 Cells with PEPT1 Inhibitor (Gly-Sar) | LDX transport was reduced by approximately 50%. | dovepress.com |

| PEPT1-transfected CHO Cells | Demonstrated affinity for LDX with an IC50 of ~4 mM. | dovepress.com |

Intestinal Absorption and Systemic Bioavailability in Preclinical Models

The intestinal absorption and systemic bioavailability of the synthetic compound (Boc-Lys(H)-D-amphetamine) have been primarily understood through structural analogy to similar amphetamine conjugates, most notably lisdexamfetamine (LDX), which is L-lysine-d-amphetamine. newdrugapprovals.org Direct preclinical studies detailing the complete pharmacokinetic profile of (Boc-Lys(H)-D-amphetamine) are not extensively available in published literature. However, the existing research on related compounds allows for a scientifically grounded projection of its behavior in preclinical models.

(Boc-Lys(H)-D-amphetamine) is a derivative of d-amphetamine where the α-amino group of a lysine residue is protected by a tert-butoxycarbonyl (Boc) group, and this modified amino acid is then conjugated to d-amphetamine. This molecular design positions it as a potential prodrug, where the release of the pharmacologically active d-amphetamine is intended to be controlled by metabolic processes. google.com

Research on the closely related prodrug, lisdexamfetamine, has demonstrated that it is readily absorbed from the gastrointestinal tract following oral administration in preclinical models, such as rats. nih.gov Studies in portal and jugular vein-cannulated rats have shown that intact lisdexamfetamine is rapidly absorbed, with plasma concentrations peaking within minutes. nih.gov This absorption is not uniform throughout the gastrointestinal tract; perfusion studies in isolated intestinal segments of anesthetized rats revealed that absorption occurs in the small intestine (duodenum, jejunum, and ileum) but not in the colon. nih.gov This regional absorption is indicative of a carrier-mediated transport mechanism. nih.gov Further investigations using Caco-2 cells and Chinese hamster ovary (CHO) cells expressing human peptide transporter-1 (PEPT1) have confirmed that lisdexamfetamine is a substrate for this high-capacity transporter. nih.gov

For (Boc-Lys(H)-D-amphetamine), the presence of the Boc protecting group on the lysine residue introduces an additional chemical feature that would likely influence its interaction with intestinal transporters and subsequent metabolic activation. The bulky and lipophilic Boc group could alter the affinity of the molecule for the PEPT1 transporter. While peptide and amino acid conjugates are often designed to leverage this transport system for improved absorption, the significant structural modification of the Boc group might hinder this interaction. googleapis.com

Following absorption, the bioavailability of d-amphetamine from a prodrug like lisdexamfetamine is dependent on the enzymatic cleavage of the lysine-amphetamine bond. In the case of lisdexamfetamine, this hydrolysis occurs primarily in the blood, specifically within red blood cells, and is not significantly catalyzed by digestive enzymes in the gastrointestinal tract or by first-pass metabolism in the liver. nih.govnih.gov This mechanism contributes to a delayed Tmax and a lower Cmax for d-amphetamine compared to direct oral administration of d-amphetamine sulfate, resulting in a smoother and more prolonged pharmacokinetic profile. google.com

The table below presents a comparative summary of key pharmacokinetic parameters for d-amphetamine and lisdexamfetamine based on preclinical data, alongside a projected profile for (Boc-Lys(H)-D-amphetamine) based on its chemical structure.

| Parameter | d-Amphetamine | Lisdexamfetamine (LDX) | (Boc-Lys(H)-D-amphetamine) (Projected) |

| Absorption Mechanism | Passive diffusion | Carrier-mediated (PEPT1) in the small intestine. nih.gov | Potentially altered affinity for PEPT1 due to the Boc group; may involve passive diffusion. |

| Site of Active Drug Release | N/A (Administered as active drug) | Primarily in red blood cells via enzymatic hydrolysis. nih.govnih.gov | Dependent on the site of Boc-group removal, followed by hydrolysis of the lysine-amphetamine bond. |

| Tmax (Time to Peak Plasma Concentration) | Rapid (e.g., ~3-4 hours in some models). | Delayed compared to d-amphetamine. | Likely more delayed than lisdexamfetamine due to the additional deprotection step. |

| Cmax (Peak Plasma Concentration) | Higher peak concentration. | Lower peak concentration (~50% lower than d-amphetamine). | Potentially lower than lisdexamfetamine, reflecting a slower, multi-step release. |

| Bioavailability (AUC) | Dose-proportional. google.com | Equivalent to d-amphetamine over the full dosing interval. | Dependent on the efficiency of the two-step enzymatic conversion. |

| Metabolic Pathway | Hepatic metabolism. | Hydrolysis to L-lysine and d-amphetamine in blood. newdrugapprovals.orgnih.gov | Two-step hydrolysis: 1. Removal of Boc group. 2. Cleavage of lysine from d-amphetamine. |

Applications in Medicinal Chemistry and Advanced Drug Design Research

Integration into Prodrug Design Strategies for Controlled Release Systems

(Boc-Lys(H)-D-amphetamine) is a key precursor in the synthesis of amino acid-based amphetamine prodrugs, most notably in processes related to the production of lisdexamfetamine (B1249270). A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. The conjugation of an active drug, like D-amphetamine, to an amino acid is a well-established strategy to modify the parent drug's pharmacokinetic profile, often to achieve a controlled or sustained release and potentially reduce its abuse liability. google.comgoogle.com

The design of these prodrugs relies on the principle of creating a covalent bond, typically an amide linkage, between the drug and a carrier molecule (in this case, lysine). This bond is engineered to be stable until it is cleaved by enzymes in the body, gradually releasing the active D-amphetamine.

The role of (Boc-Lys(H)-D-amphetamine) in this process is that of a protected intermediate. The tert-butyloxycarbonyl (Boc) group is a protecting group attached to the alpha-amino group of lysine (B10760008). This protection is essential during the chemical synthesis to prevent the highly reactive amino group from participating in unintended side reactions, thereby directing the coupling reaction to occur specifically between the carboxyl group of lysine and the amino group of D-amphetamine. google.com Once the desired conjugate is formed, the Boc group can be easily removed under moderately acidic conditions to yield the final prodrug. organic-chemistry.org

The synthesis of L-lysine-d-amphetamine often involves the coupling of a di-Boc-L-lysine derivative with D-amphetamine. googleapis.com Various coupling agents can be employed to facilitate this amide bond formation, with the choice of agent impacting reaction efficiency and product purity. google.comgoogle.com The use of alkylphosphonic acid anhydrides, for example, has been shown to lead to almost quantitative conversion with high purity and without significant racemization. google.comgoogleapis.com

Table 1: Synthetic Approaches for Amphetamine-Amino Acid Conjugates

| Starting Materials | Coupling Agent/Method | Key Feature | Resulting Intermediate/Product | Reference |

| Boc-Orn(Boc)-OH and d-amphetamine | EDCI, NHS, DIPEA | In-situ activated ester formation | Boc-protected Ornithine-d-amphetamine | google.com |

| Di-Boc-L-Lysine and D-amphetamine | Alkylphosphonic acid anhydrides (e.g., T3P®) | High yield (>95%) and purity (>99%), minimal racemisation | Di-Boc-L-lysine-d-amphetamine | google.comgoogleapis.com |

| Boc-Lys(Boc)-OSu and D-amphetamine | DIPEA in 1,4-dioxane | Use of an activated N-hydroxysuccinimide ester | Boc-protected lisdexamfetamine | google.com |

EDCI: 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide; NHS: N-hydroxysuccinimide; DIPEA: Diisopropylethylamine; T3P®: Propylphosphonic anhydride (B1165640); OSu: N-Hydroxysuccinimide ester.

Role in Peptide-Drug Conjugation Chemistry and Linker Technology

In the broader context of drug delivery, peptide-drug conjugates (PDCs) are an emerging class of therapeutics designed to deliver a cytotoxic or other potent payload to specific cells or tissues. These conjugates consist of a targeting peptide, a linker, and the active drug. The linker is a crucial component that connects the drug to the peptide carrier and influences the stability, solubility, and release characteristics of the conjugate.

(Boc-Lys(H)-D-amphetamine) exemplifies the fundamental chemistry used in constructing these complex molecules. In this structure, the lysine component can be considered part of a simple linker system. The Boc protecting group is fundamental to this technology, ensuring that the amide bond formation between the drug (D-amphetamine) and the linker (lysine) occurs selectively. Preventing unwanted side reactions is critical for synthesizing a homogenous product with predictable properties. organic-chemistry.org

The principles demonstrated in the synthesis of (Boc-Lys(H)-D-amphetamine) are directly applicable to more complex PDCs. The amino acid linker can be extended to a dipeptide or a longer peptide sequence. For instance, specific dipeptide linkers like valine-citrulline (Val-Cit) are widely used in antibody-drug conjugates (ADCs) because they are designed to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment.

The chemistry involves:

Protection: Functional groups on the amino acid or peptide linker that are not intended to react are masked with protecting groups like Boc. organic-chemistry.org

Activation & Coupling: The carboxyl group of the protected amino acid is activated (e.g., as an NHS ester) to facilitate the formation of a stable amide bond with the amine group of the drug. google.comgoogle.com

Deprotection: The protecting group is removed in a subsequent step to reveal the final conjugate. googleapis.com

This controlled, stepwise approach allows for the precise construction of conjugates where the drug is attached to a specific point on the linker, which is essential for the conjugate's ultimate biological activity and stability. googleapis.com

Development of Reference Materials for Pharmaceutical Quality Assurance

In pharmaceutical manufacturing, ensuring the purity and quality of the final active pharmaceutical ingredient (API) is paramount. This requires the identification, characterization, and control of any process-related impurities. dntb.gov.ua (Boc-Lys(H)-D-amphetamine) is a known process-related impurity in the synthesis of L-lysine-d-amphetamine. google.comgoogleapis.com As such, a well-characterized sample of (Boc-Lys(H)-D-amphetamine) is essential to serve as a reference material for quality assurance.

Reference materials are highly purified compounds used as standards in analytical tests to:

Develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate the main API from its impurities. dntb.gov.ua

Identify and quantify the levels of specific impurities in batches of the final drug product.

Ensure that the manufacturing process is consistent and that impurities are kept below predefined safety thresholds.

The structural and stereochemical purity of (Boc-Lys(H)-D-amphetamine) must be definitively established for it to be used as a reliable reference standard. This involves the use of a suite of advanced analytical techniques to confirm its identity and purity.

Table 2: Analytical Methods for the Characterization of (Boc-Lys(H)-D-amphetamine) as a Reference Material

| Analytical Technique | Purpose | Key Findings/Information Obtained | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from related substances. | Enables quantification of the compound and separation from starting materials, byproducts, and other impurities like d-amphetamine or Lys-Lys-d-amphetamine. | dntb.gov.ua |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive structural elucidation. | Confirms the precise connectivity of atoms within the molecule, verifying the presence of the Boc group, lysine, and D-amphetamine moieties. | |

| Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HRMS) | Molecular weight determination and elemental composition confirmation. | Provides the exact mass of the molecule, confirming its molecular formula (C₂₀H₃₃N₃O₃). | dntb.gov.uanih.gov |

| Infrared (IR) Spectroscopy | Functional group identification. | Verifies the presence of key functional groups such as the carbamate (B1207046), amide, and aromatic ring, providing a unique spectral "fingerprint". | |

| Chiral HPLC | Stereochemical purity assessment. | Resolves the D- and L-isomers to ensure the correct stereochemistry of both the lysine and amphetamine components. |

By having a certified reference standard of (Boc-Lys(H)-D-amphetamine), pharmaceutical manufacturers can accurately monitor and control for its presence, ensuring the final drug product meets the stringent quality and safety standards required by regulatory agencies. dntb.gov.ua

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of peptide-amphetamine conjugates is a cornerstone of their development. Future research is focused on moving beyond traditional methods to more efficient, scalable, and environmentally friendly synthetic strategies.

Initial synthetic routes for lysine-amphetamine conjugates often involved the use of N-hydroxysuccinimide (NHS) esters of protected lysine (B10760008), such as Nα,Nε-Di-Boc-L-lysine hydroxysuccinimide ester, coupled with d-amphetamine. google.comgoogle.comnewdrugapprovals.org While effective, these methods can present challenges for large-scale production, including the use of highly toxic reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the need for cumbersome purification techniques like flash column chromatography. newdrugapprovals.org

Emerging research points toward the adoption of advanced catalytic systems that offer higher yields, purity, and stereochemical control. A significant development is the use of phosphonic acid anhydrides, such as propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), as coupling agents. google.com This approach allows for the direct coupling of the free acid of di-Boc-L-Lysine with d-amphetamine, eliminating a synthetic step and reducing the amount of d-amphetamine required compared to older methods. google.com Studies using T3P have reported near-quantitative conversion rates with high purity (>98%) and minimal racemization, making it a promising pathway for industrial-scale manufacturing. google.com

Future exploration in this area will likely concentrate on:

Novel Coupling Reagents: Investigating new catalysts that are more efficient, cost-effective, and have a better safety profile.

Flow Chemistry: Adapting synthetic processes to continuous flow reactors, which can enhance reaction control, improve safety, and allow for easier scalability.

Enzymatic Ligation: Exploring the use of enzymes to catalyze the formation of the amide bond between lysine and amphetamine, offering high specificity and mild reaction conditions.

| Synthetic Approach | Key Reagents/Catalysts | Reported Advantages | Potential Research Area |

|---|---|---|---|

| Activated Ester Method | Boc-Lys(Boc)-OSu, N-methylmorpholine (NMM) | Established and widely documented. google.com | Optimization to avoid toxic coupling agents like DCC. newdrugapprovals.org |

| Phosphonic Acid Anhydride Coupling | Propane phosphonic acid anhydride (T3P®) | High yield (>90%), high purity (>98%), minimal racemization, fewer steps. google.com | Exploration of other phosphonic acid anhydride catalysts. |

| Enzymatic Synthesis | (Hypothetical) Ligases | (Potential) High stereospecificity, mild conditions, green chemistry. | Identification and engineering of suitable enzymes. |

Development of Advanced Analytical Techniques for Metabolite and Impurity Profiling

Ensuring the purity and quality of peptide-amphetamine conjugates is critical. Future research will necessitate the development of more sensitive and selective analytical methods for identifying and quantifying both manufacturing impurities and in-vivo metabolites.

During the synthesis of L-lysine-d-amphetamine, several process-related impurities can form. These include incompletely protected or deprotected intermediates (e.g., Boc-Lys-d-amphetamine) and side-products from unintended coupling, such as Lys-Lys-d-amphetamine. google.comgoogle.com Recent studies have focused on the proactive synthesis of potential impurities, such as H-Lys-ε-Lys-d-amphetamine and its regioisomer H-Lys-α-Lys-d-amphetamine, to serve as reference standards for method validation. researchgate.netcolab.ws

Advanced analytical techniques are crucial for this work. The combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection and high-resolution mass spectrometry (HRMS) is a powerful approach for impurity profiling. biopharminternational.com This combination allows for the separation of structurally similar compounds and their confident identification based on retention time and precise mass-to-charge ratio. biopharminternational.commdpi.com

For metabolite profiling, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the standard for detecting the parent conjugate and released d-amphetamine in biological matrices like plasma and brain tissue. google.comgoogle.com

Future research in this domain will likely focus on:

High-Resolution Mass Spectrometry (HRMS): Increased use of HRMS for unknown impurity identification without the need for pre-synthesized standards.

Chiral Chromatography: Development of robust chiral separation methods to detect and quantify any potential racemization of the amphetamine or amino acid components during synthesis.

Metabolite Identification: Advanced MS techniques to identify novel metabolites formed in vivo, providing a more complete picture of the drug's metabolic fate.

| Analyte Type | Known Examples | Analytical Technique | Future Development Focus |

|---|---|---|---|

| Process Impurities | Boc-Lys-d-amphetamine, Lys-Lys-d-amphetamine. google.comgoogle.com | HPLC, UHPLC-UV/MS. researchgate.netbiopharminternational.com | Synthesis of reference standards for all potential impurities. researchgate.netcolab.ws |

| Metabolites | d-amphetamine, L-lysine. nih.gov | LC/MS/MS. google.comgoogle.com | Identification of minor or previously unknown metabolic products. |

| Degradation Products | Oxidation products, deamidation products. mdpi.com | UHPLC-HRMS. mdpi.com | Forced degradation studies to predict long-term stability issues. |

Deeper Mechanistic Understanding of Enzymatic Deconjugation Pathways

While it is established that L-lysine-d-amphetamine is a prodrug, a deeper understanding of the specific enzymes and mechanisms involved in its activation is an active area of research. The conversion to d-amphetamine and L-lysine is understood to be a rate-limited enzymatic hydrolysis that occurs primarily in the bloodstream, mediated by components within red blood cells. nih.govresearchgate.net This site of activation is crucial, as it allows the intact, inactive conjugate to be absorbed from the gut before conversion, and prevents the conjugate itself from crossing the blood-brain barrier. google.comgoogleapis.com

However, the precise identity of the peptidase or enzyme system within erythrocytes responsible for this cleavage is not fully elucidated in all literature. Future research could aim to isolate and characterize this enzyme, which would allow for:

The development of in vitro assays that more accurately predict in vivo conversion rates.

A better understanding of inter-individual variability in metabolism.

The rational design of other peptide conjugates with tailored release rates based on the enzyme's substrate specificity.

Furthermore, while L-lysine-d-amphetamine appears to bypass significant metabolism by gut microbiota, the role of these microbes in the deconjugation of other drug-conjugates is well-documented. nih.gov Future studies on novel peptide-amphetamine conjugates should consider potential interactions with gut enzymes, as this could significantly impact their pharmacokinetic profile. nih.gov Research into enzymatic deconjugation could also borrow techniques from related fields, such as the use of proteases like papain to cleave linkers in antibody-drug conjugates for analytical purposes. nih.gov

Design and Synthesis of Related Peptide-Amphetamine Conjugates as Research Probes

The conjugation of peptides to amphetamine offers a versatile platform for creating research probes to investigate various pharmacological and physiological questions. By systematically altering the peptide moiety, researchers can modulate properties like bioavailability, duration of action, and tissue distribution.

An iterative approach to design, where single amino acid conjugates are first synthesized and tested, followed by di- and tri-peptide extensions, has been proposed as a method to explore how peptide length influences pharmacokinetics. google.comgoogle.com Research has already documented the synthesis of various conjugates for this purpose, including those with different amino acids (glycine, phenylalanine, glutamic acid) and stereoisomers (e.g., (d)-Lys-(l)-Lys-Amp). google.comgoogleapis.com

Future work in this area could involve the design and synthesis of conjugates for more specific research applications:

Targeted Delivery: Conjugating amphetamine to peptides that bind to specific receptors (e.g., transporters on the blood-brain barrier) could be used to probe regional drug effects in the brain. mdpi.com

Fluorescent Probes: Attaching a fluorescent tag to the peptide portion of a conjugate would allow for visualization of its uptake and distribution in cells and tissues, providing insights into its trafficking and mechanism of action. cnr.it

Probes for Mechanistic Studies: Creating conjugates with non-cleavable linkers could serve as negative controls to confirm that the pharmacological effects are dependent on the release of free amphetamine. Similarly, designing peptides that are substrates for specific enzymes could be used to investigate the role of those enzymes in drug metabolism.

| Conjugate Type | Example/Concept | Research Application | Reference |

|---|---|---|---|

| Dipeptide/Tripeptide Conjugates | Gly-Lys-Amp, Phe-Lys-Amp | To study the effect of peptide chain length on pharmacokinetics. | google.comgoogleapis.com |

| Stereoisomer Conjugates | (d)-Lys-(l)-Lys-Amp | To investigate the influence of stereochemistry on metabolism and activity. | google.comgoogleapis.com |

| Targeting Peptide Conjugates | (Hypothetical) Amp-Angiopep-2 | To probe receptor-mediated transport across the blood-brain barrier. | mdpi.com |

| Fluorescently Labeled Conjugates | (Hypothetical) FITC-Lys-Amp | To visualize cellular uptake and distribution. | cnr.it |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the stereochemical purity of Boc-Lys(H)-D-amphetamine in preclinical studies?

- Methodology : Use chiral HPLC to resolve D- and L-isomers, as demonstrated in forensic analyses of structurally similar amphetamine derivatives . Isotope dilution mass spectrometry (IDMS) can quantify trace impurities. For isomer-specific activity validation, employ animal discrimination assays (e.g., rodent models trained to recognize D-amphetamine’s stimulant effects) to confirm functional selectivity .

Q. How should researchers design controlled animal studies to evaluate the neurobehavioral effects of Boc-Lys(H)-D-amphetamine?

- Methodology : Adopt a double-blind, placebo-controlled crossover design to minimize bias. Measure locomotor activity, prepulse inhibition, and operant conditioning responses (e.g., self-administration paradigms) . Include a positive control (e.g., D-amphetamine) to benchmark potency. Ensure compliance with controlled substance regulations for procurement and handling .

Q. What pharmacokinetic parameters are critical for assessing Boc-Lys(H)-D-amphetamine’s bioavailability in rodent models?

- Methodology : Conduct serial blood and brain tissue sampling post-administration. Calculate brain uptake index (BUI) and washout half-life using intracarotid injection protocols, as validated for structurally related N-isopropyl-p-iodoamphetamine . Compare plasma half-life () and area under the curve (AUC) against D-amphetamine to infer metabolic stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on Boc-Lys(H)-D-amphetamine’s dopaminergic vs. serotonergic activity?

- Methodology : Perform in vitro synaptosomal uptake/release assays to isolate neurotransmitter-specific effects. For example, the S-(+)-isomer of N-isopropyl-p-iodoamphetamine inhibits serotonin uptake more potently than norepinephrine, whereas D-amphetamine primarily affects dopamine release . Use selective receptor antagonists (e.g., SCH23390 for D1 receptors) to dissect pathways .

Q. What genetic markers influence interindividual variability in response to Boc-Lys(H)-D-amphetamine?

- Methodology : Conduct genome-wide association studies (GWAS) on healthy volunteers to identify single-nucleotide polymorphisms (SNPs) linked to subjective effects (e.g., euphoria, alertness). Prioritize candidate genes like SLC6A3 (dopamine transporter) and DRD2 (dopamine receptor D2), which correlate with D-amphetamine’s stimulant properties in pharmacogenetic studies .

Q. How does Boc-Lys(H)-D-amphetamine modulate procedural learning in aging populations compared to younger cohorts?

- Methodology : Use a randomized, placebo-controlled trial with parallel fMRI to assess dopaminergic modulation. Older adults show reduced procedural learning under haloperidol (D2 antagonist) but enhanced performance with D-amphetamine, suggesting age-dependent DA system engagement . Apply multivariate analysis (e.g., parallel ICA) to link brain connectivity changes to behavioral outcomes .

Q. What experimental frameworks address ethical challenges in human studies involving Boc-Lys(H)-D-amphetamine?

- Methodology : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for protocol design. Include rigorous participant screening (e.g., excluding cardiovascular risks) and disclose conflicts of interest per institutional review board (IRB) guidelines. For longitudinal studies, use stratified randomization to balance age and sex .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting results between in vitro synaptosomal assays and in vivo behavioral studies?

- Methodology : Analyze dose-response curves for discrepancies. For instance, D-amphetamine’s failure to enhance treadmill performance in humans despite increasing dopamine release in rodents may reflect species-specific metabolism or task complexity. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro/in vivo data .

Q. What statistical approaches improve reproducibility in studies of Boc-Lys(H)-D-amphetamine’s cognitive effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.